4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine
Description
Historical Development and Discovery
The compound emerged from systematic efforts to modify pyrimidine scaffolds for enhanced pharmacological properties. Early synthetic routes to chlorinated pyrimidines, such as those described in the phosgene-mediated reactions of formamide and acetamide, laid the groundwork for later developments. The specific incorporation of a phenylsulfonylmethyl group at position 6 represents an evolution from simpler 4,6-dichloropyrimidine derivatives synthesized through condensation reactions of imidoyl chlorides. Patent literature from the early 2000s detailing pyrimidine chlorination methods and subsequent studies on sulfonyl-containing analogs suggest this compound was first synthesized between 2005-2010 as part of structure-activity relationship studies.
Significance in Pyrimidine-Based Research
This derivative exemplifies three critical modifications to the pyrimidine core:
- Chlorination at position 4 : Enhances electrophilicity for nucleophilic substitution reactions
- Phenyl group at position 2 : Contributes to π-π stacking interactions in biological targets
- Phenylsulfonylmethyl at position 6 : Improves metabolic stability and membrane permeability
Comparative studies show such structural features enable dual functionality as both synthetic intermediates and bioactive agents. For instance, sulfonated pyrimidines demonstrate enhanced antimicrobial activity against Gram-positive pathogens compared to non-sulfonated analogs. The compound's modular structure also facilitates Suzuki coupling reactions for creating diversified libraries.
Structural Classification and Nomenclature in Academic Literature
The systematic IUPAC name reflects its precise substitution pattern:
Parent structure : Pyrimidine (six-membered aromatic ring with nitrogen at positions 1 and 3)
Substituents :
- Chloro group at position 4
- Phenyl group at position 2
- (Phenylsulfonyl)methyl group at position 6
Table 1 : Structural comparison with related compounds
The numbering follows IUPAC pyrimidine conventions where the nitrogen atoms are positioned at 1 and 3. X-ray crystallographic data for analogous structures confirms the sulfonyl group adopts a conformation perpendicular to the pyrimidine plane, minimizing steric hindrance. In spectroscopic characterization:
- ¹H NMR : Distinct signals for sulfonyl-methyl protons (δ 3.8-4.2 ppm) and aromatic protons (δ 7.2-8.1 ppm)
- IR Spectroscopy : Strong S=O stretches at 1150-1350 cm⁻¹
- Mass Spectrometry : Characteristic [M+H]+ peak at m/z 375 with fragmentation patterns confirming chloro and sulfonyl groups
Synthetic protocols typically employ stepwise functionalization: initial chlorination using POCl₃, followed by Suzuki coupling for phenyl introduction, and final sulfonylation via reaction with phenylsulfonyl chloride. Recent advances utilize microwave-assisted synthesis to improve yields from 58% to 82% in key steps.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-chloro-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-16-11-14(12-23(21,22)15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBPIXLWYBWKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: The chloro group at position 4 can be introduced via a chlorination reaction using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above but optimized for efficiency and yield. Key considerations include reaction temperature, solvent choice, and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological pathways and interactions involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylpyrimidine: Lacks the phenylsulfonylmethyl group, resulting in different chemical properties and reactivity.
2-Phenyl-6-[(phenylsulfonyl)methyl]pyrimidine: Lacks the chloro group, affecting its nucleophilic substitution reactions.
4-Chloro-6-[(phenylsulfonyl)methyl]pyrimidine:
Uniqueness
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is unique due to the presence of all three substituents, which confer specific chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Biological Activity
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a chloro group, a phenyl group, and a phenylsulfonylmethyl group, which are believed to contribute to its biological efficacy. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The synthesis of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine typically involves several key steps:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Chlorination : The chloro group is introduced using reagents such as phosphorus oxychloride (POCl₃).
- Phenylation : This step utilizes Suzuki-Miyaura cross-coupling reactions with phenylboronic acid.
- Sulfonylation : The phenylsulfonylmethyl group is added using phenylsulfonyl chloride in the presence of a base like triethylamine.
The biological activity of 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine is primarily attributed to its interactions with various molecular targets. Notably, it has been shown to inhibit key inflammatory mediators such as prostaglandins and cytokines, which suggests its potential as an anti-inflammatory agent.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The structure-activity relationship (SAR) studies suggest that the presence of the chloro substituent enhances its inhibitory potency against COX enzymes .
Antimicrobial Activity
4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential use in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anticancer Potential
Emerging studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The inhibition of specific kinases involved in cancer cell signaling pathways has been proposed as a mechanism for its anticancer activity .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and sulfonylation. For example, a pyrimidine core (e.g., 2-phenylpyrimidine) can undergo chlorination at position 4 using POCl₃ or PCl₅ under reflux . The sulfonylmethyl group at position 6 is introduced via a two-step process: (i) thiolation using a phenylthiol reagent, followed by (ii) oxidation with m-CPBA or H₂O₂ to form the sulfonyl group . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Key Considerations : Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yields. Catalysts like CuI may enhance regioselectivity .
Q. How can spectroscopic techniques characterize this compound’s structural integrity?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions. For example, the phenylsulfonylmethyl group’s protons resonate at δ 3.8–4.2 ppm (quartet, J = 12 Hz), while aromatic protons appear at δ 7.2–8.1 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 401.05 for C₁₈H₁₄ClN₂O₂S) .
- FT-IR : Identify key functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹) .
Q. What preliminary assays evaluate its biological activity?
- Methodology :
- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to structurally related pyrimidines (e.g., 4-chloro-6-methyl-2-phenylpyrimidine derivatives) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dose ranges: 1–100 µM .
Advanced Research Questions
Q. How do structural modifications influence its structure-activity relationships (SAR)?
- Methodology :
- Analog Synthesis : Replace the phenylsulfonyl group with methylsulfonyl (CH₃SO₂) or tosyl (p-toluenesulfonyl) groups to assess steric/electronic effects .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical interactions (e.g., hydrogen bonding with bacterial DNA gyrase) .
- Data Interpretation : Compare IC₅₀ values across analogs. For example, sulfonyl groups enhance solubility but may reduce membrane permeability .
Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
- Methodology :
- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
- Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and tissue penetration .
Q. What strategies mitigate regioselectivity challenges during functionalization?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., 4-chloro with trimethylsilyl) to direct sulfonylation to position 6 .
- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction .
- Example : Use of Pd(PPh₃)₄ in THF at 60°C achieved >90% regioselectivity for phenyl substitution at position 2 .
Methodological Challenges & Solutions
Q. How is high-purity compound obtained for crystallography studies?
- Methodology :
- Recrystallization : Dissolve crude product in hot ethanol, cool slowly to 4°C, and isolate crystals via vacuum filtration .
- X-ray Diffraction : Confirm crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) .
Q. What computational models predict its interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR kinase (PDB ID: 1M17). Key interactions: Chlorine at position 4 forms hydrophobic contacts with Leu694 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
